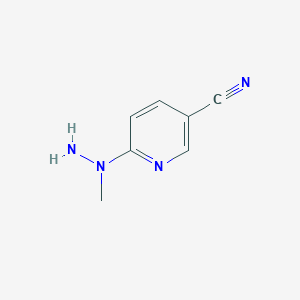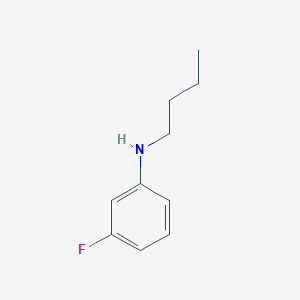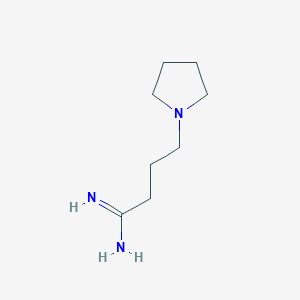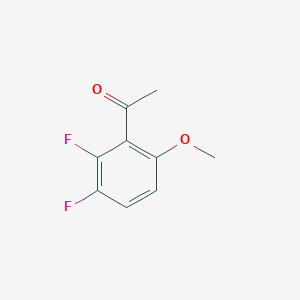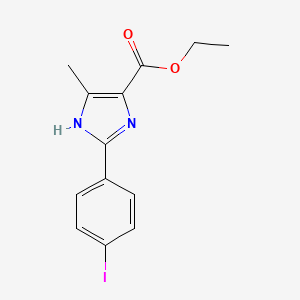
ethyl 2-(4-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethyl ester group, a 4-iodophenyl group, and a 5-methyl substituent on the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and ethyl acetoacetate.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving 4-iodoaniline and ethyl acetoacetate in the presence of a suitable catalyst, such as ammonium acetate.
Esterification: The final step involves the esterification of the imidazole derivative with ethanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-(4-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring and the ester group.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can yield imidazole N-oxides or carboxylic acids.
Reduction Products: Reduction can lead to the formation of alcohols or amines.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.
科学的研究の応用
Ethyl 2-(4-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 2-(4-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
類似化合物との比較
Ethyl 2-(4-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique chemical and physical properties, such as higher molecular weight and increased reactivity in substitution reactions. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C13H13IN2O2 |
|---|---|
分子量 |
356.16 g/mol |
IUPAC名 |
ethyl 2-(4-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H13IN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) |
InChIキー |
UFDLPRJJWGJVDO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


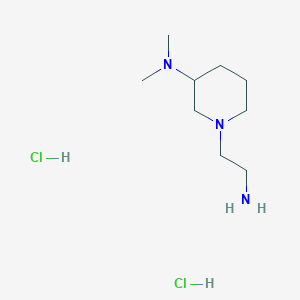
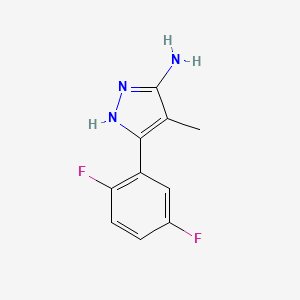
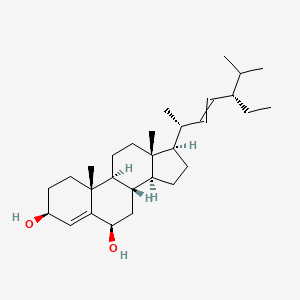
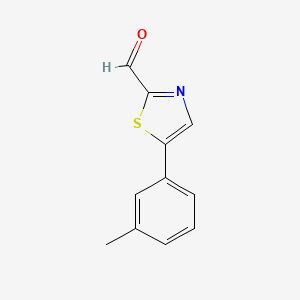
![N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide](/img/structure/B12439681.png)


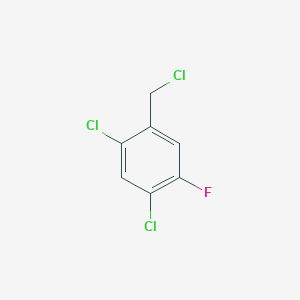
![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine](/img/structure/B12439718.png)
![1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12439728.png)
